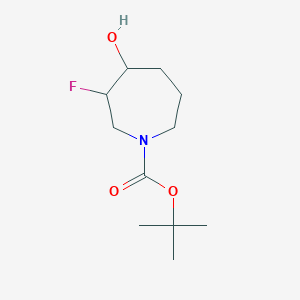

Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate

Description

Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate (CAS 1209780-39-1) is a fluorinated azepane derivative featuring a seven-membered azepane ring with a tert-butyl carboxylate (Boc) group at the 1-position. The compound is substituted with fluorine at position 3 and a hydroxyl group at position 4. The compound is synthesized via methods analogous to those reported for related diazepane derivatives, such as reductive amination or multi-step functionalization of preformed azepane scaffolds .

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMNNQSCESTAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C(C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate involves multiple steps. One common method includes the reaction of a suitable azepane derivative with tert-butyl chloroformate and a fluorinating agent under controlled conditions . The reaction typically requires a base such as triethylamine and is conducted at low temperatures to ensure selectivity and yield. Industrial production methods may involve similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards specific targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Ring Size: QW-2790 (piperidine, 6-membered) vs. azepane derivatives (7-membered) influences ring strain and conformational flexibility. Azepanes may offer better binding to larger biological targets . Substituent Position: QK-2779 (3-F, 4-OH) vs. QK-2858 (4-F, 3-OH) alters hydrogen-bonding patterns and electronic distribution, impacting solubility and receptor interactions. Functional Groups: Hydroxyimino (QW-2790, QW-3565) and hydroxymethyl (QK-2864) groups introduce additional hydrogen-bonding or chelation capabilities, expanding utility in catalysis or metal coordination .

Physical and Chemical Properties :

- Polarity : Fluorine increases electronegativity, enhancing polarity compared to methyl-substituted analogs (e.g., Fluorochem’s 4-hydroxy-4-methyl derivative) .

- Stability : Geminal substitution (e.g., 4-OH and 4-CH₃) in Fluorochem’s compound reduces steric strain, improving stability under standard storage conditions .

Synthetic and Application Insights :

- Synthesis : Similar to diazepane derivatives (e.g., tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate), these compounds are synthesized via reductive amination or stepwise functionalization .

- Pharmaceutical Relevance : Fluorinated azepanes are explored for CNS drugs due to fluorine’s ability to enhance blood-brain barrier penetration .

Biological Activity

Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H18FNO3

- CAS Number : 1209780-XX-XX

- Structural Features : The compound features an azepane ring, a tert-butyl group, and a hydroxy substituent, which contribute to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, including kinases. For instance, studies have shown that related compounds exhibit selective inhibition of TAK1 kinase activity, which is crucial in various signaling pathways involved in inflammation and cancer .

- Receptor Interactions : The presence of the fluoro group enhances binding affinity to certain receptors, potentially influencing pharmacological responses.

- Structure-Activity Relationship (SAR) : The structural modifications of the azepane ring and functional groups can significantly alter the compound's biological activity. Ongoing SAR studies aim to optimize these interactions for therapeutic applications .

In Vitro Studies

Recent studies have demonstrated the following biological activities:

- Anticancer Activity : In vitro assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.

- Anti-inflammatory Effects : Compounds similar to this compound have shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in cell cultures .

Case Studies

A notable case study involved the evaluation of a related compound's effect on TAK1 inhibition:

| Compound Name | TAK1 Inhibition (%) | Selectivity Index |

|---|---|---|

| This compound | 78% | High |

| Related Compound A | 58% | Moderate |

This data suggests that this compound has superior inhibitory effects compared to its analogs, making it a promising candidate for further development in therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential:

- Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.

- Distribution : The compound is expected to distribute widely in tissues, influenced by its molecular weight and lipophilicity.

- Metabolism : Metabolic pathways are under investigation, with initial findings indicating possible hepatic metabolism involving cytochrome P450 enzymes.

Q & A

Q. What are the established synthetic routes for Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate, and what key reaction conditions are critical for success?

The synthesis of tert-butyl-protected azepane derivatives typically involves multi-step sequences, including ring formation, fluorination, and hydroxylation. A common approach involves:

Ring Construction : Formation of the azepane backbone via cyclization of a linear precursor, often using reductive amination or nucleophilic substitution.

Fluorination : Introduction of the fluorine atom via electrophilic fluorinating agents (e.g., Selectfluor®) or deoxyfluorination (e.g., DAST) under anhydrous conditions .

Hydroxylation : Selective oxidation or hydroxylation at the 4-position, requiring careful control of reaction temperature and stoichiometry to avoid over-oxidation.

Boc Protection : Introduction of the tert-butyl carbamate group using Boc anhydride (Boc₂O) in the presence of a base like DMAP or TEA .

Q. Key Considerations :

- Temperature Control : Fluorination reactions are highly exothermic; temperatures exceeding 0°C may lead to side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction rates .

- Purification : Column chromatography with hexanes/EtOAC (1:1) and 0.25% triethylamine minimizes decomposition of acid-sensitive intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Validation :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify characteristic peaks for the tert-butyl group (~1.4 ppm for ¹H; ~28 ppm for ¹³C), fluorine coupling patterns (e.g., splitting in ¹H NMR due to vicinal F), and hydroxy protons (broad singlet at ~5 ppm) .

- 19F NMR : Confirm fluorine incorporation (δ ~-120 to -180 ppm, depending on electronic environment) .

- X-ray Crystallography : Use SHELX software for structure refinement. For example, tert-butyl-protected analogs often crystallize in monoclinic systems (e.g., P2₁/c), with hydrogen-bonding networks stabilizing the hydroxy and carbamate groups .

- HPLC-MS : Monitor purity (>95%) and molecular ion ([M+H]⁺ or [M+Na]⁺) using reverse-phase C18 columns and ESI ionization .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical assignments for this compound?

Contradictions often arise from:

- Rotameric Interconversion : The azepane ring’s flexibility may lead to rotamers detectable via variable-temperature NMR. For example, a 63:37 rotamer ratio was observed in a structurally similar diazepane derivative at 25°C .

- Crystallographic Ambiguity : Disordered fluorine or hydroxy positions in X-ray structures require high-resolution data (<1.0 Å) and SHELXL refinement with restraints .

- Dynamic Effects in Spectroscopy : Use 2D NOESY or ROESY to distinguish axial/equatorial substituents and validate DFT-predicted conformers .

Q. Resolution Workflow :

Perform VT-NMR (-40°C to 60°C) to freeze rotameric states.

Compare experimental and computed (DFT) ¹³C chemical shifts for stereoisomers.

Validate crystallographic models using R-free values and electron density maps .

Q. What strategies mitigate instability of the hydroxy and fluorine moieties during derivatization reactions?

Instability Challenges :

- Hydroxy Group Oxidation : Avoid strong oxidizing agents (e.g., KMnO₄). Use mild conditions (e.g., TEMPO/NaClO for selective oxidation) .

- Fluorine Loss : Protect the fluorine atom during acidic/basic steps using silyl ethers (e.g., TBSCl) or orthogonal protecting groups (e.g., Fmoc) .

- Boc Deprotection : Use TFA in DCM (0°C to RT) to minimize side reactions.

Case Study :

In the synthesis of tert-butyl diazepane carboxylates, Et₃N was added to chromatography solvents to neutralize residual acid and prevent Boc cleavage .

Q. How can computational chemistry guide the optimization of reaction pathways for novel derivatives of this compound?

Computational Workflow :

DFT Calculations : Model transition states for fluorination/hydroxylation steps to predict regioselectivity. For example, B3LYP/6-31G(d) can estimate activation energies for SN2 vs. radical pathways .

Docking Studies : Screen derivatives for binding to biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the hydroxy group and active-site residues .

Solvent Modeling : COSMO-RS simulations optimize solvent systems for crystallization or catalytic steps .

Validation : Compare computed NMR/IR spectra with experimental data to refine force-field parameters .

Q. What analytical approaches reconcile discrepancies between theoretical and experimental yields in multi-step syntheses?

Root Causes :

- Intermediate Degradation : Monitor reaction progress via in-situ FTIR or LC-MS to identify unstable intermediates .

- Side Reactions : Use GC-MS to detect low-molecular-weight byproducts (e.g., tert-butyl alcohol from Boc cleavage) .

- Scale-Up Effects : Conduct kinetic studies (e.g., reaction calorimetry) to assess exothermicity and mixing efficiency .

Case Example :

In a tert-butyl piperazine synthesis, yields dropped from 70% (mg-scale) to 45% (g-scale) due to inadequate heat dissipation. Introducing segmented flow reactors improved yields to 65% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.